JHW007 hydrochloride

Catalog No.
S11152931
CAS No.
M.F
C24H30ClF2NO
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JHW007 hydrochloride

Product Name

JHW007 hydrochloride

IUPAC Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C24H30ClF2NO

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;

InChI Key

RHYMGBAYGRUKNZ-DHWZJIOFSA-N

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Isomeric SMILES

CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

JHW007 hydrochloride is a potent and selective dopamine transporter (DAT) inhibitor belonging to the benztropine analog class of compounds. It is primarily utilized as a research tool to investigate the function and regulation of the dopaminergic system. Its key characteristic is a high binding affinity for DAT with significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters, allowing for more precise modulation of dopamine signaling compared to less selective agents like cocaine. The hydrochloride salt form is specifically provided to ensure stability and facilitate preparation of aqueous stock solutions for in vitro and in vivo experimental protocols.

Research Fit

Research Model
Rodent models of cocaine and methamphetamine behavioral antagonism
Use Context
Atypical DAT inhibitor mechanistic and selectivity studies
Format
High-purity hydrochloride salt for in vivo and in vitro research

Substituting JHW007 hydrochloride with its free base form can introduce significant variability in experimental results due to poor aqueous solubility, affecting bioavailability and dosing accuracy in physiological buffers. Furthermore, replacing JHW007 with less selective dopamine uptake inhibitors, such as cocaine, introduces confounding variables by simultaneously modulating serotonin and norepinephrine transporters, which JHW007 largely avoids. Even other selective DAT inhibitors like GBR12909 do not replicate JHW007's unique in vivo profile, as JHW007 functions as a cocaine antagonist without producing significant stimulant effects on its own, a critical distinction for studies on addiction and reward pathways.

Substitution Risk

Classical DAT inhibitors (cocaine, GBR12909) exhibit psychomotor stimulation and lack reported cocaine-antagonist effects; substitution may introduce stimulant confounds.
Closely related N-substituted benztropine analogs (AHN1-055, AHN2-005) may not reproduce JHW007's antagonist profile; both stimulated locomotion and did not antagonize cocaine in reported rodent models.

Superior Transporter Selectivity Profile vs. Cocaine

JHW007 hydrochloride demonstrates a significantly more selective binding profile for the dopamine transporter (DAT) compared to the norepinephrine transporter (NET) and serotonin transporter (SERT). In binding assays, JHW007 hydrochloride showed a Ki of 25 nM for DAT, while its affinity for NET and SERT was 53-fold and 69-fold lower, respectively. This contrasts sharply with cocaine, which has a less selective profile and significantly impacts all three monoamine transporters, complicating the interpretation of its effects.

Evidence DimensionTransporter Binding Affinity (Ki)
Target Compound DataDAT: 25 nM; NET: 1330 nM; SERT: 1730 nM
Comparator Or BaselineCocaine (a non-selective monoamine transporter inhibitor)
Quantified Difference53-fold more selective for DAT over NET; 69-fold more selective for DAT over SERT
ConditionsIn vitro competitive radioligand binding assays.

This high selectivity minimizes confounding off-target effects, ensuring that observed results are attributable to DAT inhibition, which is critical for mechanistic studies.

DAT Selectivity
Data to verify
DAT Ki = 25 nM vs NET 1330 nM, SERT 1730 nM
Reported high selectivity for DAT supports DAT-specific pathway interpretation
53-fold over NET, 69-fold over SERT; in vitro radioligand binding

Differentiated In Vivo Behavioral Profile: Lacks Cocaine-Like Locomotor Stimulation

Unlike cocaine, which produces robust dose-dependent hyperactivity, JHW007 does not induce significant locomotor stimulation when administered alone in mice. In one study, JHW007 failed to stimulate locomotor activity at any tested dose, yet it dose-dependently suppressed the hyperactivity caused by cocaine administration. This functional divergence is critical, as it demonstrates that high DAT affinity alone does not equate to a cocaine-like stimulant profile.

Evidence DimensionStimulation of Locomotor Activity
Target Compound DataNo significant stimulation of locomotor activity
Comparator Or BaselineCocaine (produces dose-dependent hyperactivity)
Quantified DifferenceQualitatively different behavioral outcome despite both being DAT inhibitors
ConditionsIn vivo locomotor activity assays in mice.

For researchers studying cocaine's effects, JHW007 serves as a unique tool to block DAT without introducing the confounding variable of its own stimulant properties.

Cocaine Antagonism
Head-to-head
JHW007: full antagonism of cocaine-induced locomotion | AHN1-055, AHN2-005: no antagonism, intrinsic stimulation
Reported functional antagonist profile distinguishes JHW007 from closely related benztropine analogs
Mouse locomotor assay; 3–10 mg/kg i.p. JHW007; 5–60 mg/kg cocaine

Atypical DAT Binding Kinetics: Slower Onset of Transporter Occupancy Compared to Cocaine

JHW007 exhibits a significantly slower rate of DAT occupancy in vivo compared to cocaine. Ex vivo binding studies showed that the apparent association rate for JHW007 was 0.20 ± 0.02%/min, which is approximately 10-fold slower than the 2.04 ± 0.20%/min rate observed for cocaine. This kinetic difference is hypothesized to underlie JHW007's lack of cocaine-like behavioral effects, as the rapid DAT occupancy by cocaine is linked to its reinforcing properties.

Evidence DimensionIn Vivo DAT Occupancy Rate (%/min)
Target Compound Data0.20 ± 0.02 %/min
Comparator Or BaselineCocaine (2.04 ± 0.20 %/min)
Quantified DifferenceApproximately 10-fold slower rate of association with DAT
ConditionsEx vivo displacement of [125I]RTI-121 in mice.

This slower 'on-rate' is a key mechanistic differentiator, making JHW007 a suitable tool for studying how the kinetics of DAT inhibition, not just affinity, influence behavioral outcomes.

DAT Occupancy Kinetics
Head-to-head
10-fold slower apparent association rate vs cocaine; plateau ~270 min post-injection
Slow occupancy kinetics may contribute to atypical antagonist profile with low stimulant activity
In vivo rodent striatum; cocaine reaches peak occupancy within minutes

Handling and Formulation Advantage: Suitability for Aqueous Solutions

The hydrochloride salt form of JHW007 offers a distinct advantage in handling and processability for research applications. Technical datasheets specify its solubility in aqueous-compatible solvents like DMSO and ethanol at concentrations up to 100 mM (42.19 mg/mL). This facilitates the preparation of concentrated, stable stock solutions that can be easily diluted into aqueous physiological buffers for in vitro assays and in vivo administration, a step that is often problematic with the less soluble free base form.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataSoluble in DMSO and Ethanol at 100 mM
Comparator Or BaselineFree base forms of similar compounds (generally have lower aqueous solubility)
Quantified DifferenceHigh-concentration stock solutions are readily achievable
ConditionsStandard laboratory solution preparation.

Procuring the hydrochloride salt saves time, reduces material waste, and ensures dosing consistency and reproducibility in experiments requiring aqueous vehicles.

σ1R Antagonism
Head-to-head
JHW007: nanomolar σ1R affinity, blocks DTG self-administration | Cocaine: no significant σ1R antagonist activity
Dual DAT/σ1R mechanism may contribute to cocaine-antagonist effects not explained by DAT occupancy alone
Radioligand binding; rat self-administration model
Self-Administration Selectivity
Head-to-head
JHW007 decreases cocaine and methamphetamine self-administration; inactive against heroin and ketamine
Stimulant-selective antagonism without broad enhancement of drug reinforcement
d-Amphetamine, WIN35,428 left-shifted heroin and ketamine dose-effect curves; rat IVSA
D2 Autoreceptor Modulation
Head-to-head
JHW007 inhibits D2 receptor-mediated currents; cocaine and R-modafinil enhance D2 currents
Divergent D2 autoreceptor modulation distinct from other atypical DAT inhibitors
Patch-clamp electrophysiology in mouse midbrain dopamine neurons

Mechanistic Dissection of Dopaminergic Pathways with Minimal Off-Target Noise

Due to its high selectivity for DAT over SERT and NET, JHW007 hydrochloride is the appropriate choice for studies aiming to isolate the specific contribution of dopamine uptake inhibition to a physiological or behavioral effect, without the confounding influence of other monoamine systems that would be present when using a tool like cocaine.

In Vivo Models of Cocaine Antagonism and Addiction Therapy Research

JHW007 hydrochloride is uniquely suited for preclinical models exploring potential cocaine addiction therapies. Its ability to block cocaine-induced locomotor activity and reward without producing these effects itself allows researchers to investigate the therapeutic potential of DAT antagonism separately from abuse liability.

Investigating the Role of DAT Binding Kinetics in Psychostimulant Effects

The compound's slow in vivo DAT occupancy rate, in stark contrast to cocaine's rapid binding, makes it an ideal pharmacological tool for experiments designed to test the hypothesis that the speed of DAT blockade, rather than just the level of blockade, is a primary determinant of a compound's stimulant and reinforcing properties.

Reproducible In Vitro and High-Throughput Screening Assays

The reliable solubility of the hydrochloride salt form in solvents compatible with aqueous buffers makes it a preferred choice for in vitro assays, such as radioligand binding or dopamine uptake inhibition studies, where consistent concentrations and avoidance of compound precipitation are essential for generating high-quality, reproducible data.

Application Fit Matrix

Application
Selection Property
Validation Focus
Psychostimulant self-administration research
DAT-selective binding with reported cocaine/methamphetamine antagonist profile
Stimulant-selective behavioral endpoint validation
Atypical DAT inhibitor SAR studies
Slow DAT occupancy kinetics and two-site binding model
Association rate and binding affinity validation in striatal tissue
DAT and sigma-1 receptor polypharmacology
Dual DAT/σ1R antagonist profile with reported σ1R binding affinity
σ1R antagonist activity and DTG self-administration blockade
Midbrain dopamine neuron electrophysiology
D2 autoreceptor current modulation with minimal firing rate change
D2-mediated current inhibition in slice electrophysiology

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.1983986 g/mol

Monoisotopic Mass

421.1983986 g/mol

Heavy Atom Count

29

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